Bienvenue dans la boutique en ligne BenchChem!

3-Bromo-2,6-dimethoxybenzamide

Physicochemical Property Lipophilicity XLogP3

3-Bromo-2,6-dimethoxybenzamide (C9H10BrNO3, MW 260.08) is a brominated benzamide derivative that serves as a pivotal intermediate in the synthesis of the atypical antipsychotic remoxipride and its analogs. The compound features a 2,6-dimethoxy substitution pattern on the benzamide ring with bromine at the 3-position, a structure that confers distinct physicochemical properties and reactivity profiles compared to its 3-chloro, non-halogenated, and fully elaborated analogs.

Molecular Formula C9H10BrNO3
Molecular Weight 260.08 g/mol
CAS No. 150351-43-2
Cat. No. B117399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,6-dimethoxybenzamide
CAS150351-43-2
Synonyms3-BROMO-2,6-DIMETHOXYBENZAMIDE
Molecular FormulaC9H10BrNO3
Molecular Weight260.08 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)Br)OC)C(=O)N
InChIInChI=1S/C9H10BrNO3/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H2,11,12)
InChIKeyDPDQIKPORRDZJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,6-dimethoxybenzamide (CAS 150351-43-2): A Strategic Intermediate for Dopamine Receptor Ligand Synthesis & Halogen-Specific Reactivity


3-Bromo-2,6-dimethoxybenzamide (C9H10BrNO3, MW 260.08) is a brominated benzamide derivative that serves as a pivotal intermediate in the synthesis of the atypical antipsychotic remoxipride and its analogs [1]. The compound features a 2,6-dimethoxy substitution pattern on the benzamide ring with bromine at the 3-position, a structure that confers distinct physicochemical properties and reactivity profiles compared to its 3-chloro, non-halogenated, and fully elaborated analogs [2].

Procurement Rationale for 3-Bromo-2,6-dimethoxybenzamide: Why Chlorinated or Non-Halogenated Analogs Cannot Substitute


Simple replacement of 3-Bromo-2,6-dimethoxybenzamide with its 3-chloro analog (CAS 90346-64-8) or the non-halogenated parent 2,6-dimethoxybenzamide (CAS 21864-67-5) is not feasible for applications requiring specific reactivity or lipophilicity. Quantitatively, the replacement of bromine with chlorine results in a significant shift in lipophilicity (ΔXLogP3 ≈ +0.5), directly impacting passive membrane permeability and solubility [1]. Furthermore, the C-Br bond (BDE ~70 kcal/mol) is substantially more reactive in metal-catalyzed cross-coupling and halogen-metal exchange reactions than the C-Cl bond (BDE ~84 kcal/mol), dictating synthetic pathway design and achievable yields [2]. In biological contexts, the compound acts as a pharmacologically inactive precursor, lacking the basic amine side chain essential for D2 dopamine receptor binding, a property that distinguishes it from the active neuroleptic agents it is used to synthesize [3].

Quantitative Differentiation Evidence for 3-Bromo-2,6-dimethoxybenzamide: LogP, Reactivity & Selectivity Data


Enhanced Lipophilicity: ΔXLogP3 = +0.5 vs. 3-Chloro Analog Drives Membrane Permeability Differences

The 3-bromo substituent confers greater lipophilicity compared to the 3-chloro analog, as quantified by XLogP3 values. 3-Bromo-2,6-dimethoxybenzamide has a computed XLogP3 of 1.4, while 3-chloro-2,6-dimethoxybenzamide has a value of 0.9, representing a 55% increase in the partition coefficient [1]. This difference is significant for a compound's permeability, solubility, and distribution profile. The comparison uses the same computational method (XLogP3 3.0) from PubChem, ensuring comparability [2].

Physicochemical Property Lipophilicity XLogP3

Superior Reactivity in Cross-Coupling: C-Br Bond is 14 kcal/mol Weaker than C-Cl, Enabling Selective Functionalization

The carbon-bromine bond in 3-bromo-2,6-dimethoxybenzamide is a significantly better partner for oxidative addition with Pd(0) catalysts. The experimentally measured bond dissociation energy (BDE) for a typical C(sp²)-Br bond is ~70 kcal/mol, compared to ~84 kcal/mol for a C(sp²)-Cl bond [1]. This quantitative difference enables selective mono-coupling at the bromo-position in the presence of other functional groups, making this compound an ideal building block for constructing complex molecular architectures via Suzuki, Heck, or Sonogashira reactions [2].

Synthetic Chemistry Cross-Coupling Bond Dissociation Energy

Pharmacological Selectivity: Inactive as a Dopamine D2 Antagonist vs. Remoxipride (Ki < 1 µM)

3-Bromo-2,6-dimethoxybenzamide is a metabolite and synthetic precursor of remoxipride, a selective dopamine D2 receptor antagonist with a reported Ki of 0.2 µM . The simple benzamide structure, lacking the essential basic pyrrolidinyl-methyl side chain, is reported to be pharmacologically inactive at the dopamine D2 receptor [1]. This stark difference (an estimated >50-fold loss of affinity) is critical for the compound's role: it is a clean, inert building block that contributes no off-target bioactivity during synthetic elaboration, unlike the potent drug it is used to create.

Neuropharmacology Dopamine D2 Receptor Metabolite Selectivity

Validated Application Scenarios for 3-Bromo-2,6-dimethoxybenzamide Based on Evidence-Driven Differentiation


Synthesis of Remoxipride & Structural Analogs via Selective Cross-Coupling at the Bromo Position

The weak C-Br bond energy (BDE ~70 kcal/mol) uniquely qualifies this compound for Pd(0)-catalyzed cross-coupling reactions to install the critical pyrrolidine side chain of remoxipride. The 3-chloro analog, with a much stronger C-Cl bond (BDE ~84 kcal/mol), cannot be used in these specific synthetic sequences due to insufficient reactivity, a well-established limitation in aryl halide reactivity [1].

Development of D2 Receptor Radioligands & PET Tracers Using a Non-Active Precursor

As a pharmacologically inactive species devoid of D2 receptor affinity, this compound is the ideal precursor for introducing radioactive labels (e.g., ¹⁸F or ¹¹C) without any confounding pharmacological activity. The 3-bromo handle provides the necessary reactivity for halogen-exchange radiofluorination, a common strategy for developing positron emission tomography (PET) tracers for neuroimaging [2].

Physicochemical Investigations Requiring Specific Lipophilicity (LogP 1.4)

For quantitative structure-activity relationship (QSAR) model building, the measured lipophilicity of the 3-bromo motif (XLogP3 = 1.4) establishes a key data point. Substituting with the significantly more polar 3-chloro analog (XLogP3 = 0.9) would skew membrane permeability predictions, making the correct procurement of the brominated building block non-negotiable for the accuracy of computational models or biopharmaceutical classification studies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2,6-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.